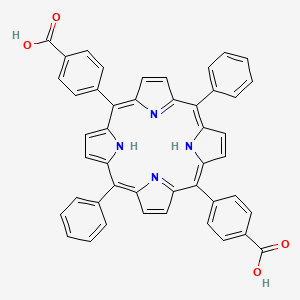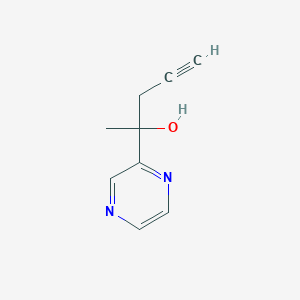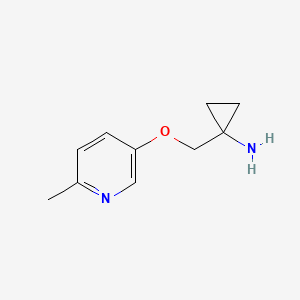![molecular formula C14H21NO4 B11928514 2-[4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetic acid](/img/structure/B11928514.png)
2-[4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Atenolol acid is a monocarboxylic acid that is a metabolite of atenolol, a widely used beta-blocker medication. Atenolol is primarily prescribed for the treatment of hypertension, angina, and certain heart-related conditions. Atenolol acid, being a derivative of atenolol, shares some of its pharmacological properties but is primarily studied for its metabolic and chemical characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of atenolol acid typically involves the reaction of p-hydroxyphenylacetamide with ®-epichlorohydrin to form 4-(2-epoxyethyl) methoxy phenylacetamide. This intermediate is then reacted with dimethylamine to yield atenolol . A sustainable synthesis method using deep eutectic solvents has also been developed, which allows for the entire process to be conducted without additional bases or catalysts, under mild conditions, and with high yields .
Industrial Production Methods
Industrial production of atenolol acid follows similar synthetic routes but is optimized for large-scale production. The use of deep eutectic solvents in industrial settings has shown promise due to its environmental benefits and efficiency .
Chemical Reactions Analysis
Types of Reactions
Atenolol acid undergoes various chemical reactions, including:
Oxidation: Atenolol acid can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in atenolol acid.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis and modification of atenolol acid.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Dimethylamine, epichlorohydrin.
Major Products
The major products formed from these reactions include various derivatives of atenolol acid, which are studied for their pharmacological properties and potential therapeutic applications .
Scientific Research Applications
Atenolol acid has several scientific research applications:
Chemistry: Used as a model compound in studying beta-blocker metabolism and degradation.
Biology: Investigated for its role in metabolic pathways and its effects on biological systems.
Medicine: Studied for its potential therapeutic effects and as a reference compound in pharmacokinetic studies.
Industry: Utilized in the development of environmentally friendly synthesis methods and as a standard in quality control processes
Mechanism of Action
Atenolol acid exerts its effects by interacting with beta-adrenergic receptors, similar to atenolol. It selectively binds to the beta-1 adrenergic receptor, inhibiting its activity and leading to a decrease in heart rate and blood pressure. This mechanism is crucial for its therapeutic effects in treating cardiovascular conditions .
Comparison with Similar Compounds
Similar Compounds
Propranolol: Another beta-blocker with similar therapeutic uses but different pharmacokinetic properties.
Metoprolol: Shares a similar mechanism of action but differs in its metabolic pathways and side effect profile.
Bisoprolol: A beta-blocker with higher selectivity for beta-1 receptors compared to atenolol
Uniqueness
Atenolol acid is unique due to its specific metabolic pathway and its role as a metabolite of atenolol. Its selective binding to beta-1 adrenergic receptors and its pharmacokinetic properties make it distinct from other beta-blockers .
Properties
Molecular Formula |
C14H21NO4 |
|---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
2-[4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetic acid |
InChI |
InChI=1S/C14H21NO4/c1-10(2)15-8-12(16)9-19-13-5-3-11(4-6-13)7-14(17)18/h3-6,10,12,15-16H,7-9H2,1-2H3,(H,17,18)/t12-/m1/s1 |
InChI Key |
PUQIRTNPJRFRCZ-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)NC[C@H](COC1=CC=C(C=C1)CC(=O)O)O |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3R)-3-Hydroxydodecanoyl]-L-carnitine](/img/structure/B11928434.png)
-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}phenyl)methyl}benzenesulfonic acid](/img/structure/B11928444.png)
![[2-(11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl)-2-oxoethyl] acetate](/img/structure/B11928445.png)



![4,4'-Dimethoxy-[2,2'-bipyridine] 1,1'-dioxide](/img/structure/B11928459.png)

![N-[(2-amino-6-fluorophenyl)methyl]-N-[2-(1,1-dioxothian-4-yl)ethyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B11928468.png)


![undecyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11928498.png)

![undecyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11928511.png)
